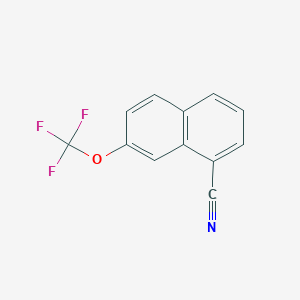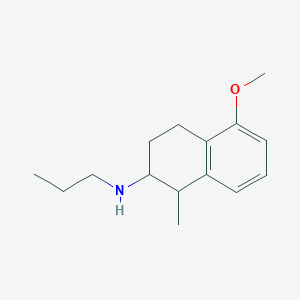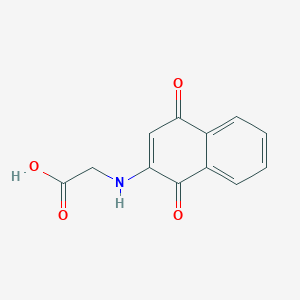
1-Cyano-7-(trifluoromethoxy)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-7-(trifluorométhoxy)naphtalène est un composé organique de formule moléculaire C12H6F3NO. Il s'agit d'un dérivé du naphtalène, caractérisé par la présence d'un groupe cyano (–CN) et d'un groupe trifluorométhoxy (–OCF3) liés au cycle naphtalène.
Méthodes De Préparation
La synthèse du 1-Cyano-7-(trifluorométhoxy)naphtalène implique généralement l'introduction des groupes cyano et trifluorométhoxy sur le cycle naphtalène. Une méthode courante est la réaction de substitution aromatique nucléophile, où un dérivé de naphtalène approprié est mis en réaction avec une source de cyanure et une source de trifluorométhoxy dans des conditions spécifiques. Les méthodes de production industrielle peuvent impliquer des conditions de réaction optimisées pour maximiser le rendement et la pureté, telles que l'utilisation de catalyseurs, des températures contrôlées et des solvants spécifiques.
Analyse Des Réactions Chimiques
1-Cyano-7-(trifluorométhoxy)naphtalène subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les naphtoquinones correspondantes.
Réduction : Les réactions de réduction peuvent convertir le groupe cyano en un groupe amine.
Substitution : Le groupe trifluorométhoxy peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium aluminium, et des nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
1-Cyano-7-(trifluorométhoxy)naphtalène a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse organique, en particulier dans le développement de nouveaux matériaux et composés.
Biologie : Les dérivés du composé sont étudiés pour leurs activités biologiques potentielles, notamment leurs propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel comme intermédiaire pharmaceutique.
Industrie : Il est utilisé dans la production de produits chimiques de spécialité et de matériaux de pointe en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 1-Cyano-7-(trifluorométhoxy)naphtalène implique son interaction avec des cibles moléculaires spécifiques. Le groupe cyano peut participer à des réactions d'addition nucléophile, tandis que le groupe trifluorométhoxy peut influencer les propriétés électroniques du composé, renforçant sa réactivité. Ces interactions peuvent affecter diverses voies biochimiques, rendant le composé utile dans différentes applications.
Mécanisme D'action
The mechanism of action of 1-Cyano-7-(trifluoromethoxy)naphthalene involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the trifluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
1-Cyano-7-(trifluorométhoxy)naphtalène peut être comparé à des composés similaires tels que :
1-Cyano-6-(trifluorométhoxy)naphtalène : Structure similaire mais avec le groupe trifluorométhoxy à une position différente.
1-Cyano-7-méthoxynaphtalène : Structure similaire mais avec un groupe méthoxy au lieu d'un groupe trifluorométhoxy.
1-Cyano-7-fluoronaphtalène : Structure similaire mais avec un atome de fluor au lieu d'un groupe trifluorométhoxy. La particularité du 1-Cyano-7-(trifluorométhoxy)naphtalène réside dans la présence à la fois du groupe cyano et du groupe trifluorométhoxy, qui lui confèrent des propriétés chimiques et une réactivité distinctes.
Propriétés
Formule moléculaire |
C12H6F3NO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
7-(trifluoromethoxy)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H6F3NO/c13-12(14,15)17-10-5-4-8-2-1-3-9(7-16)11(8)6-10/h1-6H |
Clé InChI |
CLIIYIKFKRVXMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C=C2)OC(F)(F)F)C(=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11873198.png)





![7-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11873232.png)
![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)

![2-[2-Hydroxyethyl-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11873240.png)
